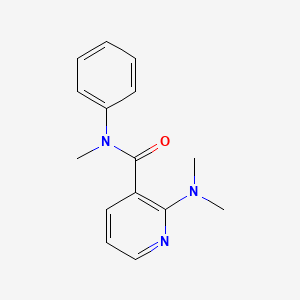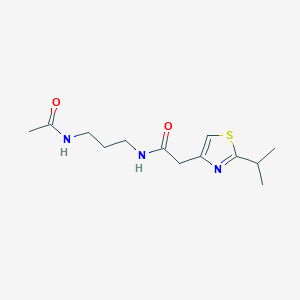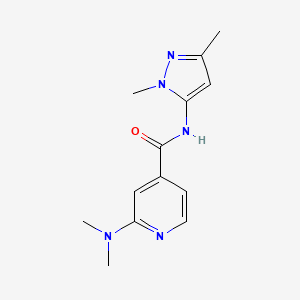![molecular formula C22H28N2O2 B7558915 3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide](/img/structure/B7558915.png)
3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide, also known as CP-PEPA, is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, anxiety, depression, and addiction.
Mecanismo De Acción
3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide acts as a positive allosteric modulator of mGluR5, a G protein-coupled receptor that regulates synaptic transmission and plasticity in the central nervous system. By binding to a specific site on the receptor, 3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide enhances the activity of mGluR5, leading to downstream signaling events that modulate synaptic transmission and plasticity.
Biochemical and Physiological Effects:
3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide has been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in various brain regions. It also increases the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine, in the prefrontal cortex and other brain regions. 3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide has been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical or clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide is a useful tool for studying the role of mGluR5 in various physiological and pathological processes. It can be used to investigate the molecular mechanisms underlying synaptic transmission and plasticity, as well as the potential therapeutic applications of mGluR5 modulators in various neurological and psychiatric disorders. However, 3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide has some limitations, including its relatively low potency and selectivity compared to other mGluR5 modulators.
Direcciones Futuras
Future research on 3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide could focus on developing more potent and selective mGluR5 modulators with improved pharmacokinetic properties and therapeutic efficacy. In addition, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of 3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide in various models of neurodegenerative diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide and other mGluR5 modulators in various neurological and psychiatric disorders.
Métodos De Síntesis
3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide can be synthesized using a multistep process involving the reaction of cyclopentylmagnesium bromide with 4-(pyridin-3-ylmethoxy)benzaldehyde, followed by reduction and acylation. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behaviors in animal models of addiction. In addition, 3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Propiedades
IUPAC Name |
3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-17(24-22(25)13-8-18-5-2-3-6-18)20-9-11-21(12-10-20)26-16-19-7-4-14-23-15-19/h4,7,9-12,14-15,17-18H,2-3,5-6,8,13,16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCFVTTUIHYTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=CN=CC=C2)NC(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)


![N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7558850.png)

![N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7558885.png)

![N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide](/img/structure/B7558893.png)

![3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid](/img/structure/B7558904.png)


![2-methoxyethyl 5-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7558928.png)
![2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7558942.png)